molecular formula C17H19NO5S B2909429 2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2415599-26-5

2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate

Cat. No. B2909429
M. Wt: 349.4
InChI Key: KJGMIVWEXCERFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Fast Step (Step 2)

    • The electrons in the C-H bond form a C-C double bond, restoring aromaticity .

Future Directions

: Electrophilic Aromatic Substitution - Chemistry LibreTexts

properties

IUPAC Name

(2-acetamidophenyl) 2-ethoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-22-16-10-9-12(2)11-17(16)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGMIVWEXCERFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate

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